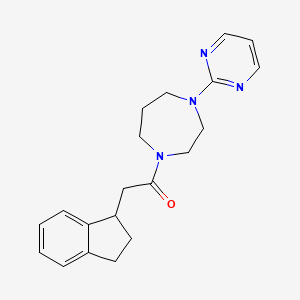![molecular formula C13H20N2 B5672666 N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine](/img/structure/B5672666.png)
N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine, also known as DMPEB, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMPEB is a member of the family of compounds known as selective androgen receptor modulators (SARMs). SARMs have been shown to selectively bind to androgen receptors, which play a critical role in the development of muscle tissue and bone density. DMPEB has been found to have a high affinity for androgen receptors, making it a promising candidate for the treatment of a variety of conditions.
Mecanismo De Acción
N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine works by selectively binding to androgen receptors, which play a critical role in the development of muscle tissue and bone density. By binding to these receptors, N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine can increase muscle mass and bone density, leading to improved physical performance and overall health.
Biochemical and Physiological Effects:
N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine has been shown to have a number of biochemical and physiological effects. In addition to its effects on muscle mass and bone density, N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine has been shown to improve insulin sensitivity, reduce inflammation, and enhance cardiovascular function. These effects make N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine a promising candidate for the treatment of a variety of conditions, including diabetes, cardiovascular disease, and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine is its high affinity for androgen receptors, which makes it a potent and selective modulator of these receptors. However, N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine also has some limitations for lab experiments. For example, its complex synthesis process and relatively low yield can make it difficult and expensive to produce in large quantities. Additionally, N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet well-established.
Direcciones Futuras
There are a number of future directions for research on N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine. One area of focus is the development of more efficient and cost-effective synthesis methods for N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine. Another area of research is the investigation of N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine's potential therapeutic applications in humans, particularly in the treatment of conditions such as osteoporosis, sarcopenia, and cardiovascular disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine, as well as its potential side effects and long-term safety.
Métodos De Síntesis
The synthesis of N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine is a complex process that involves several steps. The first step is the synthesis of 2-buten-1-amine, which is then reacted with 2-pyridineethylamine to form the intermediate compound. This intermediate is then reacted with dimethylamine to produce N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine. The overall yield of this process is approximately 30%.
Aplicaciones Científicas De Investigación
N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been in the treatment of muscle wasting and bone density loss. N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine has been shown to increase muscle mass and bone density in animal models, making it a promising candidate for the treatment of conditions such as osteoporosis and sarcopenia.
Propiedades
IUPAC Name |
(E)-N,2-dimethyl-N-(2-pyridin-2-ylethyl)but-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-4-12(2)11-15(3)10-8-13-7-5-6-9-14-13/h4-7,9H,8,10-11H2,1-3H3/b12-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAKXFMRGVRFNM-UUILKARUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN(C)CCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN(C)CCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5425461 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-5-ethyl-1,3,4-oxadiazol-2-amine](/img/structure/B5672583.png)


![5-{[(cyclopropylmethyl)thio]methyl}-1-(1,1-dioxidotetrahydro-3-thienyl)-3-phenyl-1H-1,2,4-triazole](/img/structure/B5672596.png)
![Thiophene-2-carboxylic acid [(4,5-dihydro-thiazol-2-ylcarbamoyl)-methyl]-amide](/img/structure/B5672600.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B5672604.png)
![2-(4-isopropoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5672617.png)

![2-(benzyloxy)-N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5672630.png)

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5672645.png)


